molecular formula C16H14O2 B049429 Methyl 4-phenylcubanecarboxylate CAS No. 123675-82-1

Methyl 4-phenylcubanecarboxylate

Cat. No.: B049429
CAS No.: 123675-82-1
M. Wt: 238.28 g/mol
InChI Key: JVRQHWFNIIZXIY-UHFFFAOYSA-N
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Description

Picfeltarraenin IA is a triterpenoid compound extracted from the plant Picria fel-terrae Lour. It has been traditionally used in Chinese medicine as an acetylcholinesterase inhibitor. Recent studies have highlighted its potential in treating respiratory inflammation by inhibiting the production of inflammatory cytokines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picfeltarraenin IA can be synthesized through various chemical reactions involving triterpenoid precursors. The detailed synthetic routes are often proprietary and involve multiple steps of organic synthesis, including oxidation, reduction, and glycosylation reactions.

Industrial Production Methods: Industrial production of Picfeltarraenin IA typically involves the extraction of the compound from the leaves of Picria fel-terrae Lour. The process includes crushing the leaves, followed by microwave extraction using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Picfeltarraenin IA .

Chemical Reactions Analysis

Types of Reactions: Picfeltarraenin IA undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, Picfeltarraenin IA can form oxidized derivatives.

    Reduction: Reduction reactions can modify the triterpenoid structure, leading to different analogs.

    Substitution: Substitution reactions, especially glycosylation, are common in modifying the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Glycosyl donors like acetylated sugars in the presence of Lewis acids.

Major Products: The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of Picfeltarraenin IA .

Scientific Research Applications

Picfeltarraenin IA has a wide range of applications in scientific research:

Mechanism of Action

Picfeltarraenin IA exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. Additionally, it inhibits the production of inflammatory cytokines by downregulating the expression of cyclooxygenase 2 (COX2) via the nuclear factor-κB (NF-κB) pathway. This dual mechanism makes it a potent anti-inflammatory and neuroprotective agent .

Comparison with Similar Compounds

  • Picfeltarraenin IB
  • Picfeltarraenin IV
  • Picfeltarraenin X
  • Picfeltarraenin XI

Comparison: Picfeltarraenin IA stands out due to its strong acetylcholinesterase inhibitory activity and its ability to inhibit inflammatory cytokine production. While other similar compounds like Picfeltarraenin IB and Picfeltarraenin IV also exhibit acetylcholinesterase inhibition, Picfeltarraenin IA’s dual action on both acetylcholinesterase and inflammatory pathways highlights its unique therapeutic potential .

Properties

IUPAC Name

methyl 4-phenylcubane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-14(17)16-11-8-12(16)10-13(16)9(11)15(8,10)7-5-3-2-4-6-7/h2-6,8-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRQHWFNIIZXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577732
Record name Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123675-82-1
Record name Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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